The Physicochemical Profile and Synthetic Logic of 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
The Physicochemical Profile and Synthetic Logic of 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Executive Summary
In modern drug discovery and agrochemical development, the 1,2,3,4-tetrahydroquinoxaline (THQ) core serves as a highly versatile, privileged scaffold[1]. Specifically, 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1566570-90-8) represents a highly specialized building block[2]. By strategically incorporating a C5-chlorine atom and an N1-methyl group, this molecule offers a unique balance of lipophilicity, restricted conformational flexibility, and modulated basicity. This technical guide explores the physicochemical properties, regioselective synthesis, and pharmacological applications of this compound, providing a self-validating framework for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profiling
The structural modifications on the THQ core are not arbitrary; they are driven by strict causality in medicinal chemistry to optimize target binding and pharmacokinetic profiles.
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C5-Chlorine Substitution: The halogen acts as a lipophilic anchor, driving interactions with deep hydrophobic pockets in target proteins. Furthermore, its inductive electron-withdrawing effect lowers the pKa of the adjacent N4 secondary amine, altering the molecule's ionization state at physiological pH.
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N1-Methylation: The addition of the methyl group at the N1 position eliminates a hydrogen bond donor. This is a classical strategy to decrease the Topological Polar Surface Area (TPSA), thereby enhancing passive membrane permeability and increasing the likelihood of crossing the blood-brain barrier (BBB).
Quantitative Physicochemical Data
Data summarized for 5-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline[2].
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1566570-90-8 | Unique identifier for the specific 5-Cl, 1-Me regioisomer. |
| Molecular Formula | C9H11ClN2 | Dictates the exact mass (182.06 Da) used for LC-MS validation. |
| Molecular Weight | 182.65 g/mol | Low MW allows extensive downstream functionalization while remaining strictly within Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.1 | The C5-chloro group enhances lipophilicity, improving cellular membrane permeability. |
| Hydrogen Bond Donors | 1 (N4-H) | N1-methylation removes one donor, increasing BBB penetration potential. |
| Hydrogen Bond Acceptors | 2 (N1, N4) | Facilitates critical interactions with kinase hinge regions or tubulin binding pockets. |
| Topological Polar Surface Area | ~15.3 Ų | Highly favorable for passive diffusion across lipid bilayers. |
Synthetic Methodology & Reaction Logic
A significant challenge in synthesizing substituted THQs is achieving strict regioselectivity. Direct methylation of 5-chloro-1,2,3,4-tetrahydroquinoxaline often yields an inseparable mixture of N1 and N4 methylated regioisomers due to the competing nucleophilicity of the two secondary amines. To bypass this, a de novo cyclization strategy starting from a pre-methylated precursor is required.
Fig 1: Regioselective de novo synthetic workflow for 5-Chloro-1-methyl-1,2,3,4-THQ.
Step-by-Step Protocol & Causality
Step 1: Chemoselective Nitro Reduction
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Procedure: Dissolve 3-chloro-2-nitro-N-methylaniline (1.0 eq) in a 3:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat the suspension to 80°C for 4 hours.
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Causality: The reduction must be highly chemoselective. While palladium-catalyzed hydrogenation (Pd/C, H₂) is standard for nitro reduction[3], it risks hydrodehalogenation of the sensitive C5-chlorine bond. A milder single-electron transfer (SET) reduction using Fe/NH₄Cl ensures quantitative reduction to the diamine while preserving the halogen anchor.
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Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the yellow nitro starting material and the appearance of a highly polar, UV-active spot (ninhydrin positive) indicates successful reduction.
Step 2: De Novo Cyclization (Bis-alkylation)
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Procedure: Filter the Step 1 mixture through Celite to remove iron salts, concentrate, and extract with EtOAc. Dissolve the crude 3-chloro-N1-methylbenzene-1,2-diamine in anhydrous DMF. Add Potassium Carbonate (K₂CO₃, 3.0 eq) and 1,2-dibromoethane (1.2 eq). Stir at 90°C for 12 hours.
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Causality: K₂CO₃ acts as a mild acid scavenger to neutralize the generated hydrobromic acid, preventing protonation of the diamine which would otherwise halt the SN2 cascade. DMF provides a polar aprotic environment to accelerate the nucleophilic substitutions.
Pharmacological Applications & Mechanism of Action
The 5-Chloro-1-methyl-1,2,3,4-THQ scaffold is heavily utilized in the design of bioactive molecules due to its ability to mimic peptide geometries and interact with complex protein targets.
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Colchicine Binding Site Inhibitors (CBSIs): THQ sulfonamide derivatives have been successfully designed as potent inhibitors of tubulin polymerization. By binding to the colchicine site on the tubulin heterodimer, these compounds disrupt the microtubule network, arresting the cell cycle at the G2/M phase and triggering apoptosis in cancer cell lines[4].
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Agrochemical Fungicides: Recent advancements have repurposed the THQ scaffold for agricultural use. THQ derivatives have demonstrated significant fungicidal activity against phytopathogenic fungi such as Botrytis cinerea and Gaeumannomyces graminis. Mechanistic studies indicate that these compounds enhance cell membrane permeability and disrupt membrane integrity, fatally hindering mycelial growth[1].
Fig 2: Mechanism of action for THQ-derived tubulin polymerization inhibitors.
Analytical Validation & Self-Validating Protocols
To establish a self-validating system, rigorous In-Process Controls (IPCs) and final characterizations are mandatory to confirm the structural integrity of the synthesized 5-Chloro-1-methyl-1,2,3,4-THQ.
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LC-MS (Liquid Chromatography-Mass Spectrometry): The target compound will present a distinct [M+H]+ peak at m/z 183.1. Crucially, due to the presence of the chlorine atom, the mass spectrum must display a characteristic 3:1 isotopic pattern at m/z 185.1, indicative of the natural abundance of 35Cl and 37Cl isotopes.
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1 H NMR (Proton Nuclear Magnetic Resonance): Regiochemistry and cyclization are confirmed via NMR. The N1-methyl group will appear as a sharp singlet integrating to 3H around δ 2.8–3.0 ppm. The newly formed saturated pyrazine ring protons (C2 and C3) will present as two distinct multiplets integrating to 2H each (around δ 3.2–3.5 ppm), confirming the cyclic tetrahydroquinoxaline core rather than an uncyclized intermediate.
References
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Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. URL:[Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry (PMC). URL:[Link]
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New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry. URL: [Link]
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Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. URL: [Link]
